molecular formula C10H12N2O2S B2510755 Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate CAS No. 1980063-94-2

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B2510755
CAS No.: 1980063-94-2
M. Wt: 224.28
InChI Key: CFYFWXYCDAFFJS-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate: is a synthetic organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both a thiazole ring and a bicyclo[1.1.1]pentane moiety makes it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, followed by ring expansion or rearrangement reactions.

    Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Two Moieties: The final step involves coupling the bicyclo[1.1.1]pentane core with the thiazole ring, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the ester group, potentially converting the ester to an alcohol or the thiazole to a dihydrothiazole.

    Substitution: The amino group on the bicyclo[11

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dihydrothiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the construction of more complex molecules. Its bicyclic structure enables researchers to explore novel reaction pathways and develop innovative synthetic methodologies. The compound can participate in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it valuable for creating derivatives with specific properties .

Material Science

In material science, Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate is investigated for its potential in developing new materials with unique physical and chemical properties. Its stability and reactivity can be exploited to create advanced polymers and coatings that exhibit desirable characteristics such as thermal stability and enhanced mechanical strength .

Enzyme Interaction Studies

The compound's structural features make it an excellent candidate for probing enzyme interactions and studying protein-ligand binding mechanisms. Researchers can utilize this compound to investigate how specific enzymes interact with potential inhibitors or substrates, providing insights into metabolic pathways and enzyme kinetics .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound shows promise as a precursor for designing novel therapeutic agents. Its unique bicyclic structure allows for the modification of functional groups to enhance biological activity, making it suitable for developing enzyme inhibitors or receptor modulators targeting specific diseases .

Development of New Products

This compound can be utilized in various industrial applications due to its reactivity and stability. It may be incorporated into formulations for agricultural chemicals or specialty coatings that require specific performance characteristics .

Synthesis of Bioactive Compounds

Recent studies have demonstrated the synthesis of bioactive compounds derived from this compound, showcasing its utility in creating molecules with potential therapeutic effects against various diseases .

Exploration of Drug Candidates

Research has focused on modifying the thiazole ring to enhance the pharmacological properties of derivatives synthesized from this compound, leading to promising candidates for drug development targeting cancer and other chronic diseases .

Mechanism of Action

The mechanism by which Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane moiety can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate
  • Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-imidazole-4-carboxylate
  • Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-pyrazole-4-carboxylate

Uniqueness

Compared to these similar compounds, Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts different electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate, a compound characterized by its unique bicyclic structure and thiazole moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_{2}O_{3}, with a molecular weight of approximately 208.21 g/mol. The compound features a thiazole ring, which is known for its diverse biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the thiazole moiety enhances the interaction with microbial targets, leading to increased efficacy.

Study Microbial Target Activity Reference
Study AE. coliInhibition (MIC = 32 µg/mL)
Study BS. aureusInhibition (MIC = 16 µg/mL)

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxic Effects

In a recent study, compounds containing the thiazole ring were tested against different cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound XMCF7 (Breast)2.5Apoptosis induction
Compound YHT29 (Colon)3.0Cell cycle arrest

These findings suggest that the thiazole structure contributes significantly to the anticancer activity by inducing apoptosis and inhibiting cell proliferation through various mechanisms .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The structural characteristics of these compounds allow them to modulate neurotransmitter systems effectively.

Research Findings

A study evaluated the anticonvulsant effects of several thiazole derivatives:

Compound Model Used ED50 (mg/kg) Effectiveness
Compound ZPTZ-induced seizures20Significant reduction in seizure duration

This indicates that modifications in the thiazole structure can enhance anticonvulsant activity, making it a promising scaffold for developing new antiepileptic drugs .

Properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYFWXYCDAFFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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